Ethyl 2-[({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(2-{[5-(4-METHOXYBENZYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzothiophene core, an oxadiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-{[5-(4-METHOXYBENZYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carbon disulfide and subsequent cyclization.
Functional Group Modifications:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2-{[5-(4-METHOXYBENZYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions:
Oxidation: The sulfur and benzothiophene moieties can be oxidized under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: Functional groups can be substituted to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halides and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
ETHYL 2-[(2-{[5-(4-METHOXYBENZYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2-{[5-(4-METHOXYBENZYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The oxadiazole ring and benzothiophene core are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- ETHYL (2-[[([5-[1-(4-METHYLPHENOXY)ETHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL)ACETYL]AMINO]-1,3-THIAZOL-4-YL)ACETATE
- Other Benzothiophene Derivatives : Compounds with similar core structures but different functional groups.
Uniqueness
ETHYL 2-[(2-{[5-(4-METHOXYBENZYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a benzothiophene core and an oxadiazole ring, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C23H25N3O5S2 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H25N3O5S2/c1-3-30-22(28)20-16-6-4-5-7-17(16)33-21(20)24-18(27)13-32-23-26-25-19(31-23)12-14-8-10-15(29-2)11-9-14/h8-11H,3-7,12-13H2,1-2H3,(H,24,27) |
InChI Key |
UOCMXPSPCFXYIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(O3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.